molecular formula C16H16Br2O2 B12701149 Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-methoxy- CAS No. 7388-29-6

Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-methoxy-

Cat. No.: B12701149
CAS No.: 7388-29-6
M. Wt: 400.10 g/mol
InChI Key: PUOWATRGCGXCPM-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) is an organic compound characterized by the presence of two benzene rings connected by a 2,2-dibromoethylidene bridge, with methoxy groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with bromine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate dibromo compound, which then undergoes further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2-bis(dibromomethyl)-4-methoxy-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1,2-dibromo-1,2-ethanediyl)bis-

Uniqueness

Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) is unique due to its specific dibromoethylidene bridge and methoxy substituents, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

7388-29-6

Molecular Formula

C16H16Br2O2

Molecular Weight

400.10 g/mol

IUPAC Name

1-[2,2-dibromo-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene

InChI

InChI=1S/C16H16Br2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,1-2H3

InChI Key

PUOWATRGCGXCPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Br)Br

Origin of Product

United States

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